N-({N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation reaction between 2-ethoxynaphthaldehyde and hydrazinecarboxamide, followed by the reaction with 3-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its anticancer and antimicrobial properties. The compound has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit hydrolases by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2-Ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
- N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-phenylacetohydrazide
Uniqueness
N-({N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide stands out due to its unique structural features, such as the presence of both naphthalene and fluorobenzamide moietiesCompared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20FN3O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H20FN3O3/c1-2-29-20-11-10-15-6-3-4-9-18(15)19(20)13-25-26-21(27)14-24-22(28)16-7-5-8-17(23)12-16/h3-13H,2,14H2,1H3,(H,24,28)(H,26,27)/b25-13+ |
InChI Key |
RWGFBBFDGKGIAA-DHRITJCHSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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